molecular formula C30H24ClNO4 B1657387 Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate CAS No. 56524-88-0

Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate

Cat. No.: B1657387
CAS No.: 56524-88-0
M. Wt: 498 g/mol
InChI Key: HTSPLODBMSOGQS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate is a chemical compound with the molecular formula C30H24ClNO4 It is known for its unique structure, which includes a pyridinium core substituted with phenyl groups at the 2, 4, and 6 positions, and a phenylmethyl group at the 1 position The perchlorate anion is associated with this cationic structure

Preparation Methods

The synthesis of Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with benzyl chloride in the presence of a suitable base. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with perchloric acid to form the perchlorate salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate can be compared with other similar compounds, such as:

    2,4,6-triphenylpyridine: This compound lacks the phenylmethyl group and perchlorate anion, making it less reactive in certain chemical reactions.

    Pyridinium, 2,4,6-triphenyl-1-(methyl)-, perchlorate: This compound has a methyl group instead of a phenylmethyl group, which can affect its chemical properties and reactivity.

    Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, chloride: This compound has a chloride anion instead of a perchlorate anion, which can influence its solubility and stability.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the perchlorate anion, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-benzyl-2,4,6-triphenylpyridin-1-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N.ClHO4/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27;2-1(3,4)5/h1-22H,23H2;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSPLODBMSOGQS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484503
Record name Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56524-88-0
Record name Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate
Reactant of Route 2
Reactant of Route 2
Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate
Reactant of Route 3
Reactant of Route 3
Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate
Reactant of Route 4
Reactant of Route 4
Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate
Reactant of Route 5
Reactant of Route 5
Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate
Reactant of Route 6
Reactant of Route 6
Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.